9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-

Beschreibung

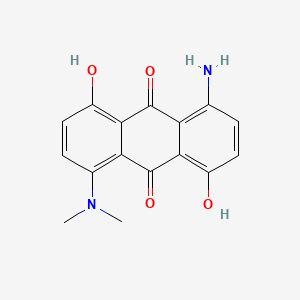

9,10-Anthracenedione derivatives are a class of anthraquinone-based compounds characterized by their planar aromatic structure and functional groups that confer diverse biological and chemical properties. The compound 1-amino-5-(dimethylamino)-4,8-dihydroxy-9,10-anthracenedione features amino, dimethylamino, and hydroxyl substituents at positions 1, 5, 4, and 8, respectively. These substituents influence its electronic configuration, solubility, and intermolecular interactions, making it relevant in pharmaceutical and materials science research.

Eigenschaften

CAS-Nummer |

72829-37-9 |

|---|---|

Molekularformel |

C16H14N2O4 |

Molekulargewicht |

298.29 g/mol |

IUPAC-Name |

1-amino-5-(dimethylamino)-4,8-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C16H14N2O4/c1-18(2)8-4-6-10(20)14-12(8)16(22)13-9(19)5-3-7(17)11(13)15(14)21/h3-6,19-20H,17H2,1-2H3 |

InChI-Schlüssel |

CXGKWAGMKSPJMF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy-

General Synthetic Strategy

The synthesis typically involves:

- Starting from anthraquinone or substituted anthraquinones.

- Introduction of hydroxyl groups at positions 4 and 8.

- Amination at position 1.

- Introduction of the dimethylamino group at position 5.

This requires selective substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution or amination reactions.

Key Synthetic Steps and Conditions

Preparation of Hydroxy-Substituted Anthraquinone Intermediates

- Hydroxylation at positions 4 and 8 is commonly achieved by controlled oxidation or substitution of halogenated anthraquinones.

- For example, 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione can be prepared by heating chlorinated precursors at elevated temperatures (~200 °C) under nitrogen, followed by acid treatment to yield dihydroxy derivatives.

Amination and Introduction of Dimethylamino Group

- Amination at position 1 and substitution at position 5 with dimethylamino groups are typically performed via nucleophilic aromatic substitution using amines such as N,N-dimethylethylenediamine.

- Reaction conditions involve stirring the halogenated hydroxyanthraquinone intermediate with the amine at room temperature to moderate heating (e.g., 20 °C for 45 hours) to achieve substitution.

- The reaction mixture is then acidified (e.g., with concentrated HCl) to precipitate the product, which is purified by filtration and washing.

Purification and Yield

Alternative Functionalization Approaches

- Metal-catalyzed cross-coupling reactions and radical processes have been explored for anthraquinone functionalization but are less commonly applied for this specific compound.

- Mannich-type reactions and direct C–N bond formation via amination have been reported in literature for related anthraquinone derivatives, providing routes to introduce amino substituents with regioselectivity.

- Catalysis with indium bromide or indium triflate has been used for annulation reactions on aminoanthraquinones, which may be adapted for complex derivatives.

Summary Table of Preparation Parameters

Research Findings and Notes

- The preparation method described in patent WO2000005194A1 provides a robust synthetic route for related anthraquinone derivatives with amino and dimethylamino substitutions.

- The reaction conditions emphasize mild temperatures for amination to preserve hydroxyl groups and avoid decomposition.

- The use of concentrated hydrochloric acid for precipitation and purification is critical for isolating the product in high purity.

- Alternative catalytic methods for functionalization of anthraquinones have been reviewed, highlighting the versatility of anthraquinone chemistry but also the specificity required for this compound.

- The compound’s preparation is aligned with methods used for anthraquinone-based dyes and bioactive molecules, where regioselective substitution is essential.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.

Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.

Substitution: The amino and hydroxyl groups make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Hydroquinones and related compounds.

Substitution Products: Halogenated anthraquinones and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The medicinal applications of 9,10-Anthracenedione derivatives are particularly noteworthy. Research indicates that amino-substituted anthraquinones exhibit a range of biological activities:

- Antimicrobial Activity: Derivatives of this compound have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Studies highlight their efficacy in inhibiting the growth of various pathogens, making them potential candidates for new antibiotic therapies .

- Anticancer Properties: Certain derivatives are being investigated for their anticancer potential. For instance, compounds like mitoxantrone and ametantrone are recognized for their effectiveness in cancer treatment protocols. These compounds function by intercalating DNA and inhibiting topoisomerase II activity .

- Antiviral Activity: Research has identified several derivatives with antiviral properties against viruses such as HIV and herpes simplex virus. These compounds may inhibit viral replication and stimulate immune responses .

Dye Production

9,10-Anthracenedione derivatives are widely used in the dye industry due to their vibrant colors and stability:

- Dye Applications: The compound serves as a precursor for various dyes utilized in textiles and other materials. Its derivatives are known for their intense colors and resistance to fading when exposed to light .

- Environmental Impact: The production and use of anthraquinone-based dyes have raised environmental concerns. As a result, research is ongoing to develop safer alternatives or improve the degradation of these compounds in wastewater .

Analytical Chemistry

In analytical chemistry, 9,10-Anthracenedione derivatives are employed as reagents:

- Color Indicators: They are used as colorimetric indicators for various chemical analyses due to their ability to change color in response to different pH levels or the presence of specific ions .

- Metal Ion Detection: These compounds can selectively bind metal ions, making them useful in detecting and quantifying metals in environmental samples .

Case Study 1: Antimicrobial Efficacy

A study conducted on amino-substituted anthraquinones demonstrated their effectiveness against multiple bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting that these compounds could be developed into new antimicrobial agents .

Case Study 2: Anticancer Activity

Research on the anticancer properties of mitoxantrone revealed that it effectively inhibited tumor growth in animal models. Its mechanism involves disrupting DNA replication processes within cancer cells, leading to cell death. This highlights the therapeutic potential of anthraquinone derivatives in oncology .

Wirkmechanismus

The compound exerts its effects primarily through redox reactions. The amino and hydroxyl groups facilitate electron transfer processes, making it an effective catalyst and inhibitor. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected are often related to oxidative stress and cellular respiration.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Anthracenedione Derivatives

- Substituent Impact: Amino vs. Hydroxyl Groups: The 4,8-dihydroxy configuration aligns with DHAQ derivatives, which exhibit strong DNA binding via hydrogen bonding . Steric Effects: Bulky groups (e.g., phenylamino in ) reduce solubility and may hinder intercalation, whereas smaller substituents (e.g., dimethylamino) favor pharmacokinetic properties.

Solubility and Physicochemical Properties

While solubility data for the target compound are unavailable, analogs suggest:

- Hydroxyl Groups: Improve aqueous solubility (e.g., DHAQ is more soluble than non-hydroxylated analogs) .

Biologische Aktivität

9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy- (commonly referred to as a dimethylaminoanthraquinone) is a compound that belongs to the anthraquinone family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer treatment. The biological activity of this compound is primarily attributed to its ability to intercalate DNA and induce cytotoxic effects in various cancer cell lines.

- Molecular Formula: C16H14N2O4

- Molecular Weight: 298.3 g/mol

- CAS Registry Number: 82-45-1

The biological activity of 9,10-anthracenedione derivatives is largely linked to their interaction with DNA. These compounds can intercalate between DNA base pairs, leading to structural distortions that inhibit replication and transcription processes. This mechanism is crucial for their anticancer properties.

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of 9,10-anthracenedione derivatives against various cancer cell lines. The following table summarizes key findings related to the IC50 values (the concentration required to inhibit cell growth by 50%) of this compound and its analogs in different cancer models:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 9,10-Anthracenedione, 1-amino-5-(dimethylamino)-4,8-dihydroxy- | A2780 (Ovarian) | 24-484 | DNA intercalation and alkylation |

| ZP281M (related compound) | A2780 (Ovarian) | 30 | Interstrand crosslinking |

| CAQ177M (analog) | MCF-7 (Breast) | 150 | Topoisomerase inhibition |

| CAQ190M (analog) | CHO (Chinese Hamster Ovary) | 200 | DNA unwinding |

These findings indicate that the compound exhibits potent cytotoxicity against various cancer types, emphasizing its potential as a therapeutic agent.

Mechanisms of Resistance

Research has shown that some anthraquinone derivatives can evade common mechanisms of drug resistance found in cancer cells. For instance, ZP281M has been noted to bypass drug efflux pumps and DNA repair mechanisms, enhancing its effectiveness in resistant cancer cell lines .

Study on Structure-Activity Relationship

A study focused on the structure-activity relationship (SAR) of anthraquinone derivatives revealed that modifications on the amino group significantly affect their anticancer potency. The introduction of dimethylamino groups was found to enhance cytotoxicity compared to other substitutions .

Clinical Implications

In clinical settings, compounds similar to 9,10-anthracenedione have been explored for their efficacy against solid tumors. A notable study demonstrated that anthraquinone derivatives can induce apoptosis in cancer cells through oxidative stress pathways .

Q & A

Q. Table 1: Representative NMR Data for Derivatives

| Compound | -NMR (δ, ppm) | -NMR (δ, ppm) |

|---|---|---|

| N-Acetyl-9-amino-10-(3,4-dimethoxyphenyl)anthracene | 7.85 (d, J=8.5 Hz) | 128.5 (C-Ar) |

| 9-Amino-1-methoxy-10-phenylanthracene | 8.12 (m) | 132.1 (C-OCH) |

How should researchers address discrepancies in reported physicochemical properties of this compound?

Answer:

Conflicting data (e.g., melting points, solubility) arise from polymorphic forms or impurities. Mitigation strategies include:

- Recrystallization : Use mixed solvents (e.g., DCM/hexane) to isolate pure crystalline forms.

- Advanced analytics : Employ differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability .

- Cross-validation : Compare results with NIST-standardized spectra (e.g., IR, MS) to resolve ambiguities .

What safety protocols are critical when handling this compound in the laboratory?

Answer:

The compound is classified as H302 (harmful if swallowed) and H319 (causes serious eye irritation). Essential precautions:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass vials at 2–8°C under nitrogen to prevent oxidation .

What advanced spectroscopic techniques are recommended for resolving structural ambiguities in derivatives?

Answer:

- 2D-NMR : Utilize - HSQC and HMBC to assign quaternary carbons and confirm substitution patterns (e.g., dimethylamino vs. methoxy groups) .

- UV-Vis spectroscopy : Monitor λ shifts in acetonitrile (e.g., 320–350 nm for anthraquinone π→π* transitions) to infer conjugation effects .

- Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for chlorine-containing analogs (e.g., [M+H] at m/z 272.6865 for Cl-substituted derivatives) .

How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., amino groups with high Fukui indices) .

- Solvent effects : Simulate solvation in THF or DMSO using PCM models to correlate with experimental reaction rates .

- Electronic properties : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to assess redox behavior and potential as a photosensitizer .

What strategies are effective for analyzing bioactivity in anthracenedione derivatives?

Answer:

- In vitro assays : Screen for intercalation with DNA via fluorescence quenching (e.g., using ethidium bromide displacement) .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC values normalized to doxorubicin controls.

- Structure-activity relationships (SAR) : Compare substituent effects (e.g., dimethylamino vs. methoxy groups) on bioactivity .

How should researchers design experiments to study the environmental impact of this compound?

Answer:

- Aquatic toxicity : Follow OECD 202 guidelines for Daphnia magna acute toxicity tests (LC < 1 mg/L indicates high hazard ).

- Degradation studies : Use HPLC-MS to track photolytic breakdown products under UV light (λ=254 nm) .

- Adsorption modeling : Apply Freundlich isotherms to predict soil sorption coefficients (K) and assess groundwater contamination risks .

What are the best practices for resolving conflicting data in published synthetic yields?

Answer:

- Replicate conditions : Ensure identical reagent purity, solvent batch, and reaction temperature (±2°C).

- Byproduct analysis : Use GC-MS to identify side products (e.g., over-reduced dihydroanthracenes) .

- Statistical tools : Apply ANOVA to evaluate reproducibility across trials (p<0.05 indicates significant variability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.